Incensole (CAS 22419-74-5) is a 14-membered macrocyclic cembranoid diterpene alcohol (MW 306.49 g/mol) isolated primarily from Boswellia species. As a highly lipophilic and volatile compound, it serves as a critical biomarker for frankincense resins and a primary active constituent in neuropharmacological research. Unlike the heavier triterpenes found in the same botanical source, incensole possesses a free secondary hydroxyl group at the C-2 position, making it uniquely suited for both vapor-phase applications and as a versatile precursor in medicinal chemistry. Procurement of pure incensole is primarily driven by its dual utility: as an analytical standard for essential oil profiling and as an obligate starting material for synthesizing advanced neuroactive and hepatoprotective cembranoid derivatives [1].
Substituting incensole with its esterified analog, incensole acetate, or with in-class boswellic acids fundamentally compromises experimental and formulation workflows. In synthetic applications, the acetate group in incensole acetate sterically blocks the C-2 position, preventing the oxidation and esterification reactions required to generate novel cembranoid libraries [1]. In pharmacological assays, the acetylation state drastically alters target affinity; for example, incensole acetate loses the potent STAT3 inhibitory activity exhibited by the free alcohol [2]. Furthermore, attempting to substitute incensole with boswellic acids in formulation contexts fails due to strict physical limitations: boswellic acids are heavy, non-volatile triterpenes that cannot be steam-distilled or used in vapor-phase delivery, whereas incensole is highly volatile and seamlessly integrates into lipid and inhalable matrices [3].
In comparative assays evaluating frankincense cembranes, the free hydroxyl group of incensole dictates its activity against STAT3. Incensole demonstrates an IC50 of 15.84 μM for STAT3 inhibition, whereas its esterified analog, incensole acetate, is essentially inactive (IC50 > 50 μM) in the same model [1].
| Evidence Dimension | STAT3 Inhibition (IC50) |
| Target Compound Data | 15.84 μM |
| Comparator Or Baseline | Incensole Acetate (> 50 μM) |
| Quantified Difference | >3-fold higher potency for the unacetylated form |
| Conditions | In vitro STAT3 inhibition assay |
Buyers targeting STAT3-dependent inflammatory or oncogenic pathways must procure the unacetylated incensole, as the acetate form lacks meaningful efficacy.
Incensole features a reactive C-2 secondary alcohol, making it the obligate starting material for synthesizing novel cembranoid libraries. Unlike incensole acetate, which is already esterified and sterically blocked, pure incensole allows direct access to synthetic transformations such as oxidation to incensone or esterification to highly active analogs like incensol nonanoate and phenylacetate derivatives [1].
| Evidence Dimension | Synthetic versatility at C-2 position |
| Target Compound Data | Reactive secondary alcohol (amenable to oxidation/esterification) |
| Comparator Or Baseline | Incensole Acetate (esterified, blocked) |
| Quantified Difference | Enables direct generation of nonanoate and phenylacetate derivatives |
| Conditions | Chemical semi-synthesis workflows |
For medicinal chemistry and drug discovery procurement, incensole is the required building block for structural diversification that cannot be achieved using the acetate ester.
Incensole exhibits potent hepatoprotective properties that outperform standard clinical benchmarks. In D-galactosamine-induced HL-7702 cell damage models, incensole achieved a 58.8% inhibition of cellular damage. This performance is over 1.5 times higher than the standard reference compound bicyclol (38.3% inhibition), establishing incensole as a highly active agent for liver protection studies [1].
| Evidence Dimension | Inhibition of D-galactosamine-induced cell damage |
| Target Compound Data | 58.8% inhibition |
| Comparator Or Baseline | Bicyclol standard (38.3% inhibition) |
| Quantified Difference | ~1.53x higher protective efficacy |
| Conditions | HL-7702 cells exposed to D-galactosamine |
Researchers developing hepatoprotective therapeutics should prioritize incensole over standard benchmarks due to its significantly higher baseline efficacy in cellular models.
A critical procurement distinction between incensole and other frankincense-derived anti-inflammatories (like boswellic acids) is volatility. Boswellic acids (MW ~470 g/mol) are non-volatile and require solvent extraction. In contrast, incensole (MW 306.49 g/mol) is highly volatile and readily co-distills during steam distillation, allowing it to be integrated into vapor-phase delivery systems and olfactometry assays where triterpenes are entirely absent [1].
| Evidence Dimension | Volatility and steam distillation recovery |
| Target Compound Data | High volatility (recovered in 5-6% essential oil yield) |
| Comparator Or Baseline | Boswellic Acids (0% recovery in steam distillation) |
| Quantified Difference | Absolute presence vs. complete absence in vapor/distillate phases |
| Conditions | Steam distillation and vapor-phase formulation |
Industrial buyers formulating inhalable, vapor-phase, or essential-oil-based products must select incensole, as boswellic acids cannot survive or function in these delivery formats.
Utilizing the free C-2 hydroxyl group of incensole as a synthon to develop novel esterified or oxidized derivatives for targeted STAT3 or NF-kB inhibition [1].
Employing incensole as a highly active baseline compound in D-galactosamine-induced liver damage models, where it significantly outperforms standard benchmarks like bicyclol [1].
Using the unacetylated incensole as a specific pharmacological probe in assays where the acetate ester fails to elicit STAT3 inhibition, ensuring accurate mapping of cembranoid-mediated signal transduction [2].
Integrating incensole into volatile essential oil matrices or olfactometry assays where heavier anti-inflammatory triterpenes (boswellic acids) cannot be processed due to their lack of volatility [3].